2-Benzimidazoleacetonitrile, 5-methyl-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Benzimidazoleacetonitrile, 5-methyl-, involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate, leading to various substituted derivatives. This process can generate tricyclic compounds and their N-5 methyl or N-5 ethyl derivatives through specific reactions, such as Vilsmeier-Haack formylation and chlorination with phosphorus oxychloride (Rida et al., 1988).

Molecular Structure Analysis

Molecular and crystal structure analyses of benzimidazole derivatives have been conducted through techniques like X-ray diffractometry, revealing planar molecular assemblies characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. These structural features are crucial for understanding the chemical behavior and potential applications of these compounds (Perin et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization, amination, and reaction with acid chlorides, leading to a wide range of potential antineoplastic and antifilarial agents. These reactions highlight the chemical versatility and potential biological applications of these compounds (Ram et al., 1992).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as their solid-state structures and physicochemical characterizations, have been extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. These studies provide insights into the compound's stability, electronic, and structural properties, which are essential for their application in various fields (El Foujji et al., 2021).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity towards different reagents and their potential as antimicrobial agents, have been the subject of numerous studies. These investigations have revealed significant antimicrobial activity against a range of pathogens, highlighting the therapeutic potential of these compounds (Sharma et al., 2006).

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

2-Benzimidazoleacetonitrile derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property has led to their wide use as fluorescent DNA stains, enabling their application in chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and plant cell biology. The unique binding characteristics of these compounds make them valuable tools for rational drug design and provide insights into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Chemotherapeutic Effects

Research on the chemotherapeutic effects of benzimidazole derivatives, including those structurally related to 2-Benzimidazoleacetonitrile, has shown efficacy against various parasites in experimental models. These findings are crucial for developing new treatments for parasitic infections, indicating the potential medical applications of these compounds beyond their use as staining agents (McCracken, Lipkowitz, & Dronen, 2004).

Synthetic Utility in Drug Design

Benzimidazole derivatives, including 2-Benzimidazoleacetonitrile, are pivotal in synthesizing various biologically active molecules. Their utility in creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines demonstrates their versatility in drug development. This flexibility is beneficial for discovering new therapeutic agents, highlighting their importance in medicinal chemistry (Ibrahim, 2011).

Anticancer Potential

Recent research has highlighted the anticancer potential of benzimidazole hybrids, including derivatives of 2-Benzimidazoleacetonitrile. These compounds exhibit a broad range of biological activities and mechanisms, such as intercalation, inhibition of topoisomerases, and tubulin inhibitors, suggesting their utility in cancer chemotherapy. The ongoing development of benzimidazole derivatives as anticancer agents showcases their significant potential in oncology (Akhtar et al., 2019).

Therapeutic Applications

Benzimidazole derivatives, including those related to 2-Benzimidazoleacetonitrile, have demonstrated a wide range of therapeutic applications. These include antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic activities. The Mannich reaction, in particular, has been used to create N-methyl derivatives and various drug molecules, indicating the importance of benzimidazole derivatives in the medical sector (Vasuki et al., 2021).

Orientations Futures

Benzimidazole derivatives, including “2-Benzimidazoleacetonitrile, 5-methyl-”, continue to be an active area of research due to their wide range of biological activities . Future research may focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their potential therapeutic applications.

Propriétés

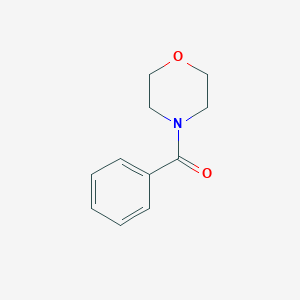

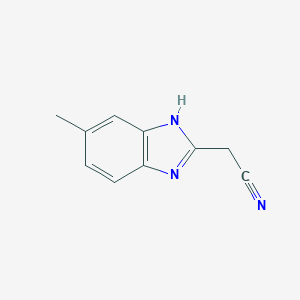

IUPAC Name |

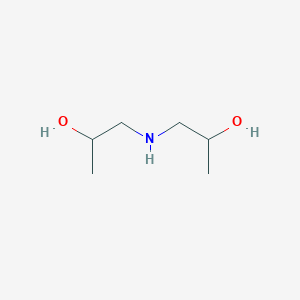

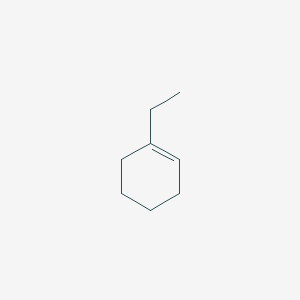

2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDULDINSGIRDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181560 | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzimidazoleacetonitrile, 5-methyl- | |

CAS RN |

27099-22-5 | |

| Record name | 6-Methyl-1H-benzimidazole-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27099-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027099225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)